Thiazolo[4,5-c]pyridine Derivative Reduces Thromboxane B₂ Production by 57% vs. Minimal Effect with Comparator Isomer
In a 2023 study comparing isomeric thiazolopyridine derivatives of diflapolin, the thiazolo[4,5-c]pyridine derivative 41b (10 µM) reduced thromboxane B₂ (TXB₂) formation in A23187-activated human peripheral blood mononuclear cells by 57% compared to vehicle control. In contrast, the corresponding thiazolo[5,4-b]pyridine derivative (46a) reduced TXB₂ by less than 10% at the same concentration [1]. This qualitative difference in pathway modulation is isomer-specific and cannot be extrapolated from in-class structural similarity.
| Evidence Dimension | Thromboxane B₂ production inhibition at 10 µM |
|---|---|
| Target Compound Data | Derivative 41b reduced TXB₂ formation by 57% vs. vehicle control |
| Comparator Or Baseline | Derivative 46a (thiazolo[5,4-b]pyridine isomer) reduced TXB₂ formation by <10% vs. vehicle control |
| Quantified Difference | ≥47 percentage point difference in TXB₂ inhibition |
| Conditions | A23187-activated human peripheral blood mononuclear cells, 10 µM compound concentration |
Why This Matters
Procurement of the correct isomer is essential for programs targeting thromboxane pathway modulation; the [5,4-b] isomer cannot recapitulate this activity.
- [1] Schoenthaler M, et al. Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. Bioorg Chem. 2023;139:106685. View Source
